Structural Dynamics and Synthetic Utility of N-(Sec-butyl)piperidine-4-carboxamide
Structural Dynamics and Synthetic Utility of N-(Sec-butyl)piperidine-4-carboxamide
Technical Guide for Medicinal Chemistry & Scaffold Utilization
Executive Summary
-(Sec-butyl)piperidine-4-carboxamide is a versatile bifunctional building block extensively utilized in fragment-based drug discovery (FBDD) and lead optimization. Characterized by a secondary amine "handle" (the piperidine nitrogen) and a steric-rich amide interface (the sec-butyl group), this scaffold serves as a critical intermediate for synthesizing G-protein coupled receptor (GPCR) ligands, kinase inhibitors (e.g., ALK inhibitors), and protease modulators.This guide provides a rigorous technical analysis of its structural properties, stereochemical considerations, and validated synthetic protocols, designed for researchers requiring high-fidelity integration of this moiety into complex pharmacophores.
Structural Analysis & Stereochemistry
2.1 Stereochemical Complexity
The sec-butyl moiety introduces a chiral center at the C-alpha position of the amide side chain. This results in two enantiomeric forms:
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(S)-N-(sec-butyl)...
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(R)-N-(sec-butyl)...
Critical Consideration: In high-affinity ligand design, the methyl group of the sec-butyl chain often occupies a specific hydrophobic pocket. Using racemic sec-butylamine during synthesis yields a 1:1 mixture of diastereomers if other chiral centers exist in the final molecule, or a racemate if the rest of the molecule is achiral.
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Recommendation: For Structure-Activity Relationship (SAR) studies, synthesize both enantiomers separately using commercially available (R)- or (S)-sec-butylamine to probe steric tolerance in the binding pocket.
2.2 Conformational Dynamics
The piperidine ring predominantly adopts a chair conformation . The carboxamide substituent at position 4 prefers the equatorial orientation to minimize 1,3-diaxial interactions, although the energy barrier to the axial conformer is surmountable upon binding to a protein target.
Figure 1: Pharmacophoric decomposition of the N-(sec-butyl)piperidine-4-carboxamide scaffold.
Physicochemical Profile
The following properties are critical for assessing the "drug-likeness" of this fragment before elaboration.
| Property | Value (Approx.) | Significance in Drug Design |
| Molecular Weight | 184.28 g/mol | Ideal for Fragment-Based Design (Rule of 3 compliant). |
| Formula | -- | |
| cLogP | 0.6 – 0.9 | High water solubility; allows lipophilic appendages later. |
| TPSA | ~41 Ų | Good membrane permeability prediction. |
| pKa (Piperidine) | ~10.8 | Basic. Will be protonated at physiological pH (7.4). |
| H-Bond Donors | 2 | Amide NH, Piperidine NH. |
| H-Bond Acceptors | 2 | Amide Carbonyl, Piperidine N. |
Synthetic Pathways & Protocols
The most robust route involves the coupling of N-protected piperidine-4-carboxylic acid with sec-butylamine, followed by deprotection.
4.1 Validated Synthesis Workflow
Figure 2: Step-wise synthetic route for high-purity isolation.
4.2 Detailed Experimental Protocol
Step 1: Amide Coupling (Boc-Protected Intermediate)
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Reagents: Dissolve N-Boc-piperidine-4-carboxylic acid (1.0 equiv) in anhydrous DMF or DCM.
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Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at 0°C for 15 minutes to activate the acid.
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Addition: Add sec-butylamine (1.1 equiv) dropwise.
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Note: Use (R)-(-)-sec-butylamine or (S)-(+)-sec-butylamine here if enantiopurity is required.
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Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC (5% MeOH in DCM) or LCMS.
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Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), sat.
, and brine. Dry over and concentrate.-
Yield Expectations: 85–95%.
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Step 2: N-Boc Deprotection
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Acidolysis: Dissolve the intermediate in DCM (5 vol). Add Trifluoroacetic acid (TFA) (1:1 ratio with DCM) or 4M HCl in Dioxane.
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Reaction: Stir at RT for 1–2 hours.
gas evolution will be observed. -
Isolation:
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For HCl Salt: Concentrate in vacuo. Triturate with diethyl ether to obtain a white solid.
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For Free Base: Concentrate, redissolve in DCM, and wash with sat.
. Dry organic layer and concentrate.[1]
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Applications in Drug Discovery
5.1 Fragment-Based Drug Design (FBDD)
This molecule acts as a "linker-fragment." The piperidine nitrogen allows for Grow strategies:
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Reductive Amination: Reacting with aldehydes to attach aryl/heteroaryl tails.
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Sulfonylation/Acylation: Creating sulfonamides or ureas to target specific residues (e.g., active site serines or cysteines).
5.2 Known Pharmacological Relevance
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ALK Inhibitors: Piperidine carboxamide derivatives have been identified as scaffolds for Anaplastic Lymphoma Kinase (ALK) inhibition in tumor therapies [1].[2]
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Protease Inhibitors: The scaffold mimics peptide bonds, making it useful in designing inhibitors for proteases like SARS-CoV-2 PLpro [2].[3]
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GPCR Modulators: The basic nitrogen and lipophilic amide mimic neurotransmitter structures (e.g., opioids, serotonin), often serving as the "address" domain in GPCR ligands.
Safety & Handling (SDS Summary)
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Hazards:
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Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.
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Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides produced).
References
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Arabian Journal of Chemistry. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling. Link
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International Journal of Biological Macromolecules. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. Link
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MDPI. (2023). Structure-Based Design of Potent Peptidomimetic Inhibitors Covalently Targeting SARS-CoV-2 Papain-like Protease. Link
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PubChem. (2025).[7] Compound Summary: N-tert-butylpiperidine-4-carboxamide (Structural Analog). Link
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Organic Syntheses. (2004). General Procedures for Boc-Piperidine Carboxamide Synthesis. Link
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. N-tert-butylpiperidine-4-carboxamide | C10H20N2O | CID 7175833 - PubChem [pubchem.ncbi.nlm.nih.gov]
